An In-depth Technical Guide to 1-(Fmoc-amino)cyclohexanecarboxylic Acid
An In-depth Technical Guide to 1-(Fmoc-amino)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(Fmoc-amino)cyclohexanecarboxylic acid, a key building block in modern peptide synthesis.
Core Chemical Properties
1-(Fmoc-amino)cyclohexanecarboxylic acid, also known by its synonym Fmoc-homocycloleucine, is a non-natural amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is instrumental for the stepwise assembly of peptide chains under mild basic conditions.[1][2]
Table 1: Physicochemical Properties of 1-(Fmoc-amino)cyclohexanecarboxylic Acid
| Property | Value | Reference(s) |
| IUPAC Name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonylamino}cyclohexane-1-carboxylic acid | [3] |
| Synonyms | Fmoc-1-amino-1-cyclohexanecarboxylic acid, Fmoc-AC6C-OH, Fmoc-homocycloleucine | [4] |
| CAS Number | 162648-54-6 | [4] |
| Molecular Formula | C₂₂H₂₃NO₄ | [4] |
| Molecular Weight | 365.42 g/mol | |
| Appearance | White to off-white powder/solid | |
| Melting Point | 185-187 °C | |
| Boiling Point | 591.7 ± 29.0 °C (Predicted) | |
| Solubility | Insoluble in water | [5] |
| pKa | 4.09 ± 0.20 (Predicted) | |
| Storage | 2-8 °C, sealed in a dry environment |
Spectroscopic Data (Predicted)
Table 2: Predicted NMR and IR Spectral Data
| Spectroscopy | Functional Group | Expected Chemical Shift / Frequency |
| ¹H NMR | Aromatic Protons (Fmoc) | ~7.2 - 7.8 ppm |
| CH (Fmoc) | ~4.2 ppm | |
| CH₂ (Fmoc) | ~4.4 ppm | |
| Cyclohexyl Protons | ~1.2 - 2.2 ppm | |
| NH (Amide) | ~5.0 - 8.0 ppm (broad) | |
| OH (Carboxylic Acid) | >10 ppm (very broad) | |
| ¹³C NMR | Carbonyl (Carboxylic Acid) | ~175 - 185 ppm |
| Carbonyl (Fmoc) | ~156 ppm | |
| Aromatic Carbons (Fmoc) | ~120 - 145 ppm | |
| CH (Fmoc) | ~47 ppm | |
| CH₂ (Fmoc) | ~67 ppm | |
| Quaternary Carbon (Cyclohexyl) | ~60 ppm | |
| Cyclohexyl Carbons | ~20 - 40 ppm | |
| FT-IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |
| N-H Stretch (Amide) | ~3300 cm⁻¹ | |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | |
| C-H Stretch (Aliphatic) | ~2850-2950 cm⁻¹ | |
| C=O Stretch (Carboxylic Acid) | ~1700-1725 cm⁻¹ | |
| C=O Stretch (Amide/Fmoc) | ~1690-1710 cm⁻¹ | |
| C=C Stretch (Aromatic) | ~1450, 1500-1600 cm⁻¹ | |
| N-H Bend (Amide II) | ~1510-1550 cm⁻¹ |
Experimental Protocols
Synthesis of 1-(Fmoc-amino)cyclohexanecarboxylic Acid
This protocol describes a general method for the Fmoc protection of 1-aminocyclohexanecarboxylic acid using 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).
Materials:
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1-Aminocyclohexanecarboxylic acid
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9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
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1,4-Dioxane (or Tetrahydrofuran)
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10% Aqueous sodium bicarbonate (NaHCO₃) solution
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Hexane
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Deionized water
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
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Dissolution: Dissolve 1-aminocyclohexanecarboxylic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until the amino acid is fully dissolved.
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Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the amino acid solution while stirring vigorously at room temperature.
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Reaction: Continue stirring the reaction mixture at room temperature overnight (12-18 hours).
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Work-up:
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Dilute the reaction mixture with deionized water.
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Transfer the mixture to a separatory funnel and wash twice with diethyl ether or hexane to remove unreacted Fmoc-OSu and by-products.
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Collect the aqueous layer and cool it in an ice bath.
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Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of 1-(Fmoc-amino)cyclohexanecarboxylic acid should form.
-
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water to remove any inorganic salts.
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Drying: Dry the product under vacuum to a constant weight.
Purification by Recrystallization
Procedure:
-
Solvent Selection: A common solvent system for the recrystallization of Fmoc-amino acids is a mixture of ethyl acetate and hexane.
-
Dissolution: Dissolve the crude 1-(Fmoc-amino)cyclohexanecarboxylic acid in a minimal amount of hot ethyl acetate.
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Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy.
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Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (0-4 °C) to facilitate complete crystallization.
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Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Application in Solid-Phase Peptide Synthesis (SPPS)
1-(Fmoc-amino)cyclohexanecarboxylic acid is primarily used as a building block in Fmoc-based solid-phase peptide synthesis. The bulky cyclohexyl group can impart conformational constraints on the resulting peptide, which is a valuable tool in drug design to enhance stability and biological activity.
General Fmoc-SPPS Cycle
The incorporation of 1-(Fmoc-amino)cyclohexanecarboxylic acid into a peptide chain on a solid support follows the standard Fmoc-SPPS cycle.
Signaling Pathways and Biological Activity
As 1-(Fmoc-amino)cyclohexanecarboxylic acid is a synthetic amino acid derivative primarily used as a building block, it is not known to be directly involved in any natural signaling pathways. Its biological effects are realized once it is incorporated into a larger peptide sequence, where the conformational constraints imposed by the cyclohexyl ring can influence the peptide's interaction with biological targets. Research on peptides containing this moiety is often directed at developing therapeutics with enhanced stability against proteolysis and improved receptor binding affinity.
Conclusion
1-(Fmoc-amino)cyclohexanecarboxylic acid is a valuable tool for peptide chemists and drug developers. Its well-defined chemical properties and utility in Fmoc-SPPS allow for the creation of novel peptides with constrained conformations. This guide provides the essential technical information for its effective use in research and development.
